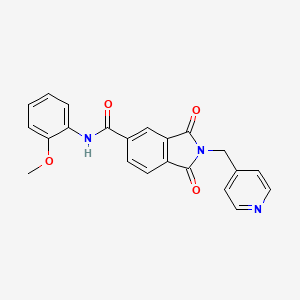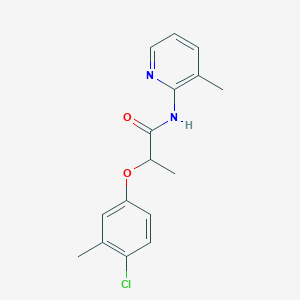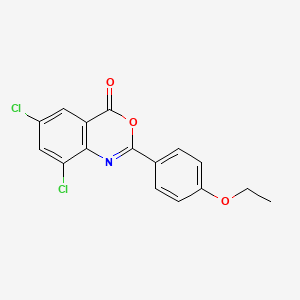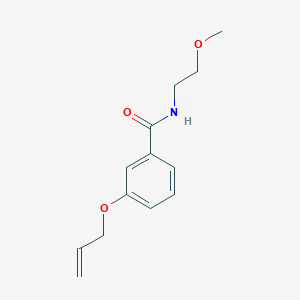
N,N'-1,5-naphthalenediylbis(3-methylbutanamide)
Vue d'ensemble
Description
N,N'-1,5-naphthalenediylbis(3-methylbutanamide), commonly referred to as NBMI, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to possess strong antioxidant properties and has been studied extensively for its ability to chelate heavy metals.
Applications De Recherche Scientifique
NBMI has been studied extensively for its potential therapeutic applications. It has been shown to possess strong antioxidant properties, which make it a promising candidate for the treatment of conditions associated with oxidative stress. Additionally, NBMI has been studied for its ability to chelate heavy metals, which could be useful in the treatment of heavy metal poisoning.
Mécanisme D'action
NBMI functions as a chelating agent, binding to heavy metals and removing them from the body. Additionally, NBMI possesses strong antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that NBMI is able to effectively chelate heavy metals such as mercury, lead, and arsenic. Additionally, NBMI has been shown to protect cells from oxidative damage and reduce inflammation. These effects make NBMI a promising candidate for the treatment of conditions associated with heavy metal toxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NBMI is its strong antioxidant properties, which make it a useful tool for studying oxidative stress in laboratory experiments. Additionally, NBMI's ability to chelate heavy metals makes it a useful tool for studying heavy metal toxicity. However, one limitation of NBMI is its relatively high cost, which may limit its use in certain laboratory experiments.
Orientations Futures
There are several potential future directions for research on NBMI. One area of interest is the development of NBMI as a potential therapeutic agent for the treatment of heavy metal toxicity. Additionally, further research is needed to better understand the mechanism of action of NBMI and its potential applications in the treatment of conditions associated with oxidative stress. Finally, there is a need for further studies to evaluate the safety and efficacy of NBMI in human clinical trials.
Propriétés
IUPAC Name |
3-methyl-N-[5-(3-methylbutanoylamino)naphthalen-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13(2)11-19(23)21-17-9-5-8-16-15(17)7-6-10-18(16)22-20(24)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFNTXRVZZUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)

![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)
![1-[4-(benzyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4401278.png)



![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
